1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine
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Overview
Description
1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine is an organic compound belonging to the class of piperazines It features a piperazine ring substituted with a 4-tert-butylphenylmethyl group and a methyl group
Mechanism of Action
Target of Action
A structurally similar compound, (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine, is known to targetCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.
Biochemical Analysis
Biochemical Properties
1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with corticosteroid 11-beta-dehydrogenase isozyme 1, which is involved in the metabolism of corticosteroids . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit cell growth in certain cell lines, indicating its potential as an anti-proliferative agent . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to interact with phenylpiperazine skeletons, which consist of a piperazine bound to a phenyl group . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to affect cellular functions, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative properties. At higher doses, it can lead to toxic or adverse effects . For instance, high doses of this compound have been associated with hepatotoxicity and other organ-specific toxicities. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, hydroxylation and oxidation reactions are primary metabolic pathways for this compound . These reactions are catalyzed by enzymes such as cytochrome P450, leading to the formation of metabolites that are eventually excreted. The compound’s involvement in metabolic pathways can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it may interact with transcription factors and influence gene expression. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine typically involves the reaction of 4-tert-butylbenzyl chloride with 2-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated derivatives with reduced functional groups.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-[(4-tert-Butylphenyl)methyl]piperazine: Lacks the methyl group on the piperazine ring.
1-[(4-tert-Butylphenyl)methyl]-4-methylpiperazine: Has a methyl group on the opposite nitrogen atom of the piperazine ring.
4-tert-Butylphenylpiperazine: Lacks the methyl group on the piperazine ring and the benzyl group.
Uniqueness: 1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-tert-butylphenylmethyl and methyl groups can enhance its stability and interaction with molecular targets.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-13-11-17-9-10-18(13)12-14-5-7-15(8-6-14)16(2,3)4/h5-8,13,17H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRRESGZMPRXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.